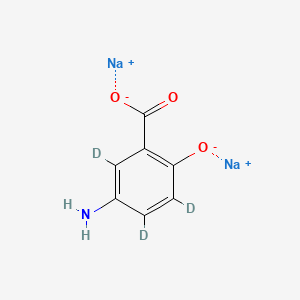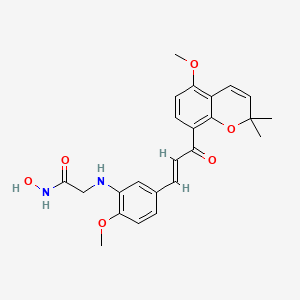
Tubulin/HDAC-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin/HDAC-IN-4 is a dual inhibitor that targets both tubulin and histone deacetylase enzymes. It is known for its ability to inhibit the polymerization of tubulin by targeting the colchicine binding site, and it also inhibits histone deacetylase enzymes, which play a crucial role in gene expression regulation. This compound has shown significant potential in inducing apoptosis, causing cell cycle arrest, and exhibiting anti-angiogenic and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/HDAC-IN-4 involves the pharmacophore fusion strategy, where a hydroxamic acid moiety is introduced at specific positions of a benzofuran skeleton. The synthetic route typically includes the following steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Hydroxamic Acid Moiety: The hydroxamic acid group is introduced through reactions involving hydroxylamine derivatives.
Final Assembly: The final compound is assembled by coupling the benzofuran core with the hydroxamic acid moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin/HDAC-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions can take place at the benzofuran core or the hydroxamic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the hydroxamic acid moiety, while reduction may produce reduced forms of the benzofuran core.
Applications De Recherche Scientifique
Tubulin/HDAC-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tubulin polymerization and histone deacetylase activity.
Biology: Employed in cellular studies to investigate its effects on cell cycle arrest, apoptosis, and reactive oxygen species levels.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity and
Propriétés
Formule moléculaire |
C24H26N2O6 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N-hydroxy-2-[2-methoxy-5-[(E)-3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxoprop-1-enyl]anilino]acetamide |
InChI |
InChI=1S/C24H26N2O6/c1-24(2)12-11-17-20(30-3)10-7-16(23(17)32-24)19(27)8-5-15-6-9-21(31-4)18(13-15)25-14-22(28)26-29/h5-13,25,29H,14H2,1-4H3,(H,26,28)/b8-5+ |
Clé InChI |
VIQHVMPYCIWMGB-VMPITWQZSA-N |
SMILES isomérique |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C |
SMILES canonique |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


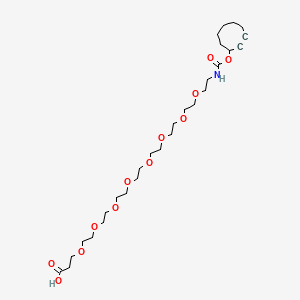
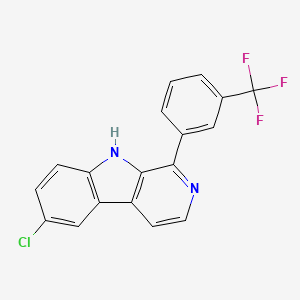
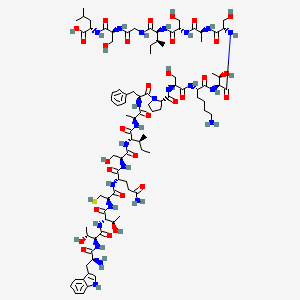

![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
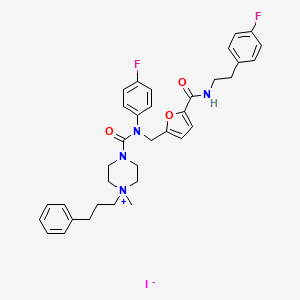
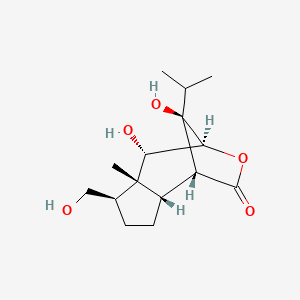

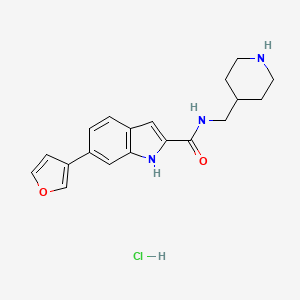
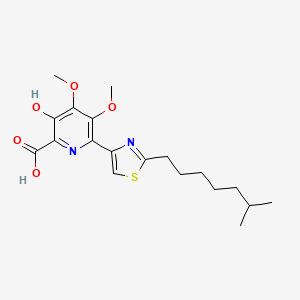
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
